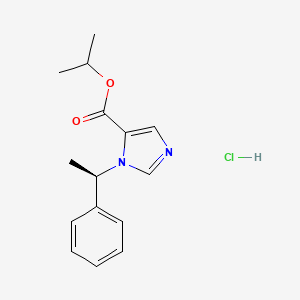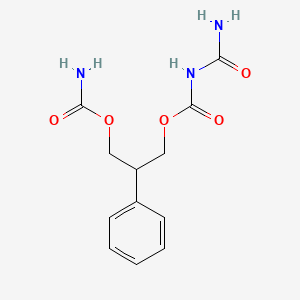
(1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone is a complex organic compound that features an imidazole ring substituted with a benzyl group and a methanone group attached to a dimethylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Methanone Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Industry: In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the benzyl and methanone groups can interact with hydrophobic pockets in proteins, modulating their function.
類似化合物との比較
- (1-benzyl-1H-imidazol-2-yl)(phenyl)methanone
- (1-benzyl-1H-imidazol-2-yl)(4-methylphenyl)methanone
- (1-benzyl-1H-imidazol-2-yl)(3,4-dimethylphenyl)methanone
Uniqueness: (1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural variation can lead to differences in its pharmacological and material properties compared to similar compounds.
特性
CAS番号 |
944267-48-5 |
|---|---|
分子式 |
C19H18N2O |
分子量 |
290.36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


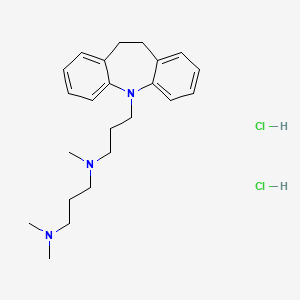
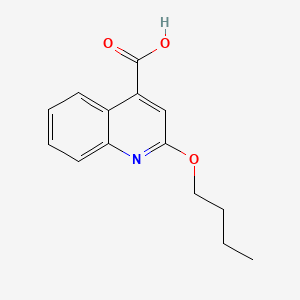
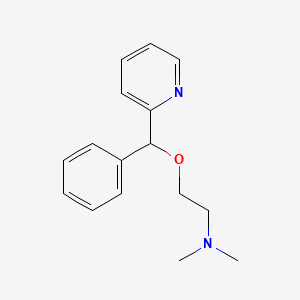

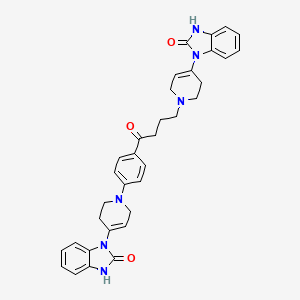
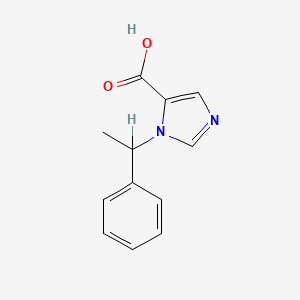
![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)
